molecular formula C13H19N3O B13211558 N-Benzyl-N-methylpiperazine-1-carboxamide

N-Benzyl-N-methylpiperazine-1-carboxamide

Cat. No.: B13211558
M. Wt: 233.31 g/mol
InChI Key: JDIKOLJCDVKAKO-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylpiperazine-1-carboxamide is a chemical compound with the molecular formula C13H20N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide bond. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-Benzyl-N-methylpiperazine-1-carboxylic acid.

    Reduction: Formation of N-Benzyl-N-methylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-Benzyl-N-methylpiperazine-1-carboxamide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperazine: Similar structure but lacks the methyl group on the piperazine ring.

    N-Methylpiperazine: Similar structure but lacks the benzyl group.

    Piperazine: The parent compound with no substituents.

Uniqueness

N-Benzyl-N-methylpiperazine-1-carboxamide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and biological activities. This dual substitution makes it a versatile compound in various research applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-benzyl-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C13H19N3O/c1-15(11-12-5-3-2-4-6-12)13(17)16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3

InChI Key

JDIKOLJCDVKAKO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

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